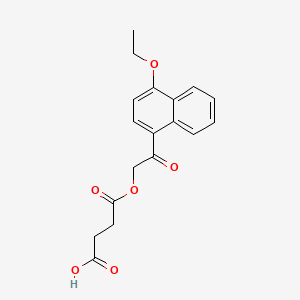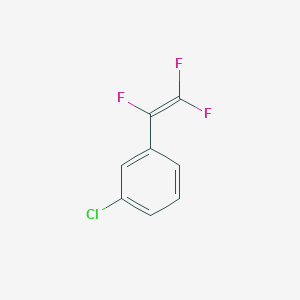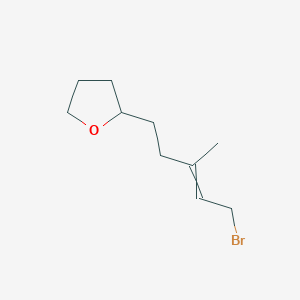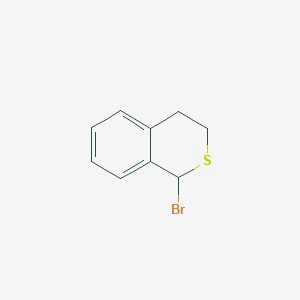![molecular formula C15H16ClN3O2 B14604882 N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea CAS No. 58804-05-0](/img/structure/B14604882.png)
N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a chloropyridinyl group attached to a phenyl ring through a methoxy linkage, and a dimethylurea moiety, making it a unique structure with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea typically involves the reaction of 6-chloropyridin-2-ylmethanol with 4-isocyanato-N,N-dimethylbenzamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The mixture is stirred at a temperature range of 283–288 K for about 2 hours, followed by washing with hydrochloric acid solution and sodium hydrogen carbonate solution. The final product is obtained by recrystallization from dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. It is known to bind and activate ryanodine receptors, leading to the release of intracellular calcium stores. This results in muscle paralysis and, ultimately, the death of target organisms, making it effective as an insecticide .
Comparación Con Compuestos Similares
Similar Compounds
Chlorantraniliprole: A similar compound with a pyrazole ring instead of the dimethylurea moiety.
Cyantraniliprole: Another related compound with similar insecticidal properties.
Uniqueness
N’-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a chloropyridinyl group and a dimethylurea moiety differentiates it from other similar compounds, providing unique reactivity and applications.
Propiedades
Número CAS |
58804-05-0 |
|---|---|
Fórmula molecular |
C15H16ClN3O2 |
Peso molecular |
305.76 g/mol |
Nombre IUPAC |
3-[4-[(6-chloropyridin-2-yl)methoxy]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C15H16ClN3O2/c1-19(2)15(20)18-11-6-8-13(9-7-11)21-10-12-4-3-5-14(16)17-12/h3-9H,10H2,1-2H3,(H,18,20) |
Clave InChI |
OCHUZLSMUYIVST-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=CC=C(C=C1)OCC2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)



![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)


![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)
